molecular formula C20H23ClN4O2 B5399443 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide

2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide

Cat. No. B5399443
M. Wt: 386.9 g/mol
InChI Key: AXWHXHDHPSCTJY-UHFFFAOYSA-N
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Description

2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide, also known as 2C-B-BZP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been shown to have a wide range of potential applications in scientific research, particularly in the study of neurological and psychiatric disorders. In Additionally, we will list future directions for research on this compound.

Mechanism of Action

The mechanism of action of 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide is not fully understood, but it is believed to involve the modulation of serotonin receptors in the brain. Specifically, 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide has been shown to bind to both 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior. By modulating these receptors, 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide may be able to alter the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are known to play a role in the development of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide has a wide range of biochemical and physiological effects. In addition to its effects on serotonin receptors, 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its mood-enhancing effects. Additionally, this compound has been shown to increase heart rate and blood pressure, which may be a concern for researchers studying its effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide in lab experiments is its potent effects on the central nervous system. This makes it a potentially useful tool for studying the underlying mechanisms of neurological and psychiatric disorders. Additionally, its ability to modulate serotonin receptors may make it a useful tool for studying the effects of other compounds that interact with these receptors.
However, there are also several limitations to using 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide in lab experiments. One of the main concerns is its potential for toxicity, particularly at high doses. Additionally, its effects on the cardiovascular system may make it a less than ideal tool for studying the effects of compounds on this system.

Future Directions

There are several future directions for research on 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide. One area of interest is the development of more selective compounds that target specific serotonin receptors. Additionally, researchers may explore the potential of this compound in the treatment of neurological and psychiatric disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide, particularly in the context of its potential applications in scientific research.

Synthesis Methods

The synthesis method for 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide involves several steps, including the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)-1-piperazine. This intermediate product is then reacted with 2-aminobenzamide to form 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide. The synthesis of this compound has been well-documented in the scientific literature, and several variations of the method have been reported.

Scientific Research Applications

2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of neurological and psychiatric disorders. Studies have shown that 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide has potent effects on the central nervous system, including the ability to modulate serotonin receptors. This makes it a potentially useful tool for studying the underlying mechanisms of disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

2-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-17-7-3-1-5-15(17)13-24-9-11-25(12-10-24)14-19(26)23-18-8-4-2-6-16(18)20(22)27/h1-8H,9-14H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWHXHDHPSCTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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